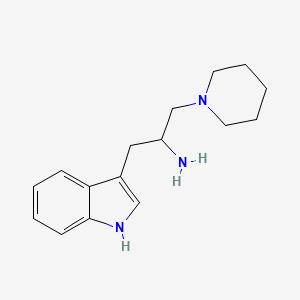

1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are significant due to their wide spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The conformational space of these molecules was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained .Chemical Reactions Analysis

Indole readily reacts with hard and soft electrophiles due to its electron-rich character . For instance, new 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles have been obtained from the addition of indole to a variety of aldehydes under neat conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, 1H-Indole-3-acetic acid has a molecular weight of 175.18 g/mol and a boiling point of 167-168 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

EN300-6744117 has garnered attention due to its potential as an anticancer agent. Researchers have explored its cytotoxicity in hepatocarcinoma cells, suggesting that it could play a role in cancer treatment . Further investigations into its mechanism of action and specific cancer types are ongoing.

Methuosis Induction

Similar indole-based compounds, structurally related to EN300-6744117, have been studied for their ability to induce a unique form of non-apoptotic cell death called methuosis . Understanding how EN300-6744117 affects cellular processes could provide valuable insights for novel therapeutic strategies.

Antibacterial Activity

While EN300-6744117 itself hasn’t been extensively studied for antibacterial properties, related compounds have shown promising results in antibacterial screening . Investigating its effects against specific bacterial strains could reveal potential applications in infectious disease management.

Biologically Active Derivatives

Indoles, including EN300-6744117, exhibit diverse biological properties. Researchers have explored their potential in treating cancer cells, microbial infections, and various disorders . EN300-6744117’s unique structure may contribute to its multifaceted effects.

Multicomponent Synthesis

EN300-6744117 can serve as a building block for synthesizing novel compounds. For instance, one-pot multicomponent reactions involving EN300-6744117 derivatives have led to the creation of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, which could have diverse applications .

Pharmacophore Potential

Indole, as a pharmacophore, plays a crucial role in various biologically active molecules. EN300-6744117’s electron-rich character makes it versatile for reacting with electrophiles, positioning it as a potential scaffold for drug development .

Wirkmechanismus

Target of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and modes of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

The development of new indole derivatives with improved properties and reduced side effects is an active area of research. These compounds have potential applications in the treatment of various diseases, including cancer and microbial infections . Further studies are needed to fully understand their mechanisms of action and to optimize their therapeutic potential.

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c17-14(12-19-8-4-1-5-9-19)10-13-11-18-16-7-3-2-6-15(13)16/h2-3,6-7,11,14,18H,1,4-5,8-10,12,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPFKWHOHHGMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2835740.png)

![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)

![2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2835757.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)